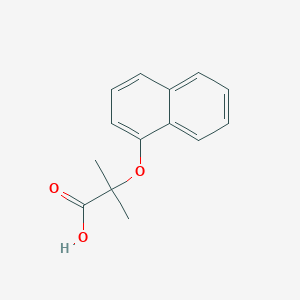

2-Methyl-2-(1-naphthyloxy)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to 2-Methyl-2-(1-naphthyloxy)propanoic acid often involves complex reactions, including cyclization and oxidation processes. For instance, the synthesis of 2-methyl-2-naphthyl-4-methyl-1,3-dioxolane, a compound with a similar structure, was achieved through acetalization reaction between methyl naphthyl ketone and propylene glycol using different acid solid catalysts (Climent, Velty, & Corma, 2002). Another example is the synthesis of 2-(6-methoxy-2-naphthyl)propenoic acid, achieved through Pd-catalyzed ethynylation and regioselective addition processes (Hiyama, Wakasa, Ueda, & Kusumoto, 1990).

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals complex interactions and conformations. For example, the crystal structure of certain naphthyl-related compounds shows inter- and intramolecular hydrogen bonding and π–π stacked aromatic layers, indicating significant structural complexity (Abdel-Jalil et al., 2015).

Chemical Reactions and Properties

The chemical reactions and properties of naphthyl-containing compounds are diverse. Electropolymerization of 2-methyl-1-naphthylamine, a related compound, from acidic aqueous solutions showed the formation of very adherent films on platinum electrodes, displaying redox properties (Ćirić-Marjanović et al., 2003).

Physical Properties Analysis

Physical properties, including crystallization behavior and hydrogen bonding interactions, play a crucial role in determining the stability and reactivity of naphthyl-related compounds. For example, studies on the crystal conformations of (S)-2-methoxy-2-(9-phenanthryl)propanoic acid revealed the contribution of T-shaped aromatic CH⋯π interactions to crystallization (Ichikawa et al., 2010).

Chemical Properties Analysis

Chemical properties, such as reactivity and stability, are influenced by the molecular structure and interaction of naphthyl-containing compounds. For instance, the synthesis and characterization of 2-(n-alkylamino)-1,4-napthoquinone analogues indicated specific structural features and potential reactivity based on spectroscopic analysis (Patil et al., 2014).

Wissenschaftliche Forschungsanwendungen

Fluorescence Derivatisation of Amino Acids

- Application : This compound is used for fluorescent derivatisation of amino acids, making it useful in bioassays and biological research. The derivatives show strong fluorescence, aiding in the visualization and analysis of amino acids in biological samples (Frade et al., 2007).

Synthesis of Beta-Adrenergic Receptor Blockers

- Application : It serves as an intermediate in synthesizing beta-adrenergic blocking agents, which are crucial in developing certain cardiovascular medications. The compound’s enantiomers have been obtained in optically pure form, demonstrating its significance in pharmaceutical manufacturing (Kapoor et al., 2003).

Synthesis of Fragrance Compounds

- Application : It is utilized in the synthesis of compounds with specific scents, like blossom orange scent. This demonstrates its role in creating fragranced products and exploring scent chemistry (Climent et al., 2002).

Alkylation Reaction in Pharmaceutical Synthesis

- Application : The compound is involved in the alkylation reaction, an essential step in producing pharmaceuticals like propranolol, a beta-blocker. This highlights its role in enhancing drug purity and efficacy (Jovanovic et al., 2006).

Material Science and Polymer Research

- Application : Research has been conducted on the polymerization of derivatives of this compound, providing insights into material properties like thermal degradation and dielectric characteristics. This is significant in the development of new materials and understanding polymer behavior (Biryan et al., 2017).

Eigenschaften

IUPAC Name |

2-methyl-2-naphthalen-1-yloxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-14(2,13(15)16)17-12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGXRLJQIXNXFSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=CC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60306959 |

Source

|

| Record name | 2-methyl-2-(1-naphthyloxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60306959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2-(1-naphthyloxy)propanoic acid | |

CAS RN |

30366-94-0 |

Source

|

| Record name | 30366-94-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184749 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-2-(1-naphthyloxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60306959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Benzyl(methyl)amino]ethane-1-thiol](/img/structure/B1267174.png)

![[2-(Benzylamino)phenyl]methanol](/img/structure/B1267176.png)